tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate
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Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, N-CO-O (carbamoyl moiety), is a functional group that consists of an alkyl group attached to the nitrogen atom . In the case of tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate, it would be a complex carbamate with multiple substitutions.
Molecular Structure Analysis
The molecular structure of a carbamate involves a carbonyl (C=O) group and an amine (NH2) group. The specific structure of this compound would depend on the arrangement and bonding of these groups .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with acids or bases . The specific reactions that this compound would undergo are not specified in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. These properties for this compound are not specified in the sources I found .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. For carbamates, this often involves binding to or reacting with other molecules . The specific mechanism of action for tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate is not specified in the sources I found.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[2-(methylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6-12(7-8(13)11-5)9(14)15-10(2,3)4/h6-7H2,1-5H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMOMDXSANBIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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